3-Acetamido-5-chlorobenzoic acid
Description
3-Acetamido-5-chlorobenzoic acid is a benzoic acid derivative featuring an acetamido (–NHCOCH₃) group at the 3-position and a chlorine atom at the 5-position. This compound is structurally characterized by its electron-withdrawing substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-acetamido-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAONQGKTJKXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Acetamido-5-chlorobenzoic acid involves the multi-step conversion of 3,5-dinitrobenzoic acid. The process typically includes the reduction of nitro groups to amino groups, followed by acetylation to introduce the acetamido group. The reaction conditions often involve the use of reducing agents such as iron powder or tin chloride in acidic medium, and acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for 3-Acetamido-5-chlorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the acetamido group can yield amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-5-chlorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetamido-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Similarities
The following table summarizes key structural analogs of 3-acetamido-5-chlorobenzoic acid, highlighting substituent variations and their implications:
Notes:
- N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide exhibits the highest structural similarity (0.90), with the aldehyde group (–CHO) enabling further derivatization .
- Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate demonstrates how esterification (–COOEt) modifies solubility and bioavailability compared to the carboxylic acid form .
- Iodinated analogs (e.g., 19719-00-7) replace chlorine with iodine, significantly increasing molecular weight and radiopacity for medical imaging .
Physicochemical Properties
- Polarity and Solubility: The presence of –Cl and –NHCOCH₃ in 3-acetamido-5-chlorobenzoic acid increases polarity compared to non-halogenated analogs. However, ester derivatives (e.g., ethyl or methyl esters) exhibit reduced polarity and improved organic solvent solubility .
- Thermal Stability: Chlorine substituents generally enhance thermal stability. For example, methyl 2-acetamido-5-chlorobenzoate (CAS 103520) undergoes decomposition at temperatures >200°C, as observed in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
